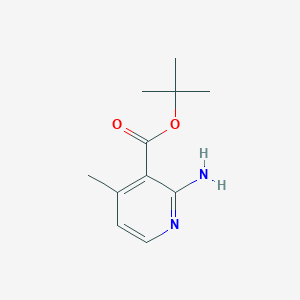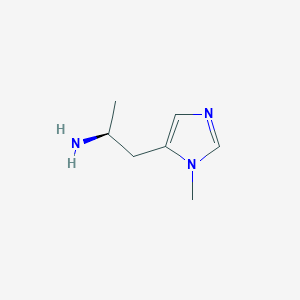
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound characterized by the presence of a difluoromethyl group, a 4-methylphenyl group, and a phenyl group attached to an azetidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylbenzaldehyde and phenylacetic acid.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring. This can be achieved through a cyclization reaction, where the starting materials undergo a series of transformations to form the azetidinone core.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a fluorinating reagent, such as diethylaminosulfur trifluoride, under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs with specific biological activities.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group and the azetidinone ring play crucial roles in its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-1-(4-methylphenyl)-4-phenyl-2-azetidinone: A closely related compound with similar structural features.
1-(4-Methylphenyl)-4-phenylazetidin-2-one: Lacks the difluoromethyl group, which may result in different biological activities.
3,3-Difluoro-1-phenyl-4-phenylazetidin-2-one: Another similar compound with variations in the substituent groups.
Uniqueness
The presence of the difluoromethyl group in 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
380471-41-0 |
|---|---|
Molekularformel |
C16H13F2NO |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
3,3-difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c1-11-7-9-13(10-8-11)19-14(16(17,18)15(19)20)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI-Schlüssel |
SRIZFZMBZNYAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3 |
Löslichkeit |
1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



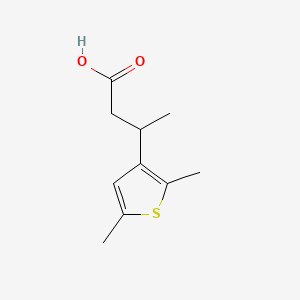


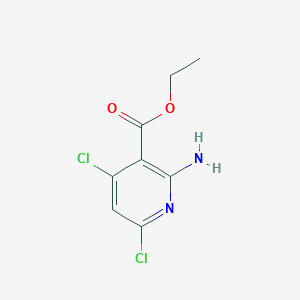
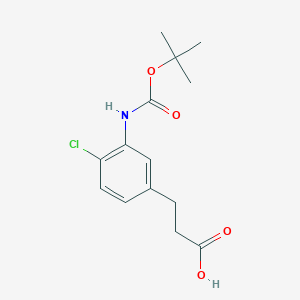
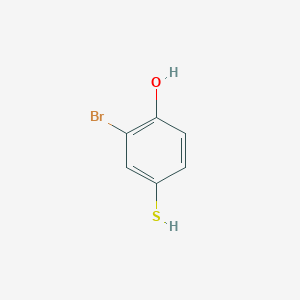
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)

